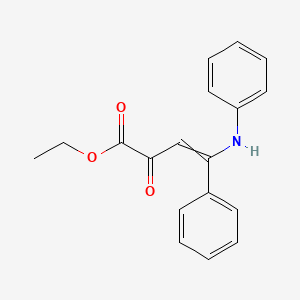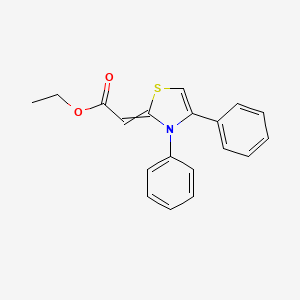
Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of ethyl, diphenyl, and thiazole groups, making it a unique and interesting molecule for various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the reaction of 3,4-diphenylthiazol-2(3H)-one with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. This includes optimizing reaction conditions, using efficient purification techniques, and ensuring the safety and environmental compliance of the production process.
化学反应分析
Types of Reactions
Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: The ethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazole derivatives.
科学研究应用
Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
3,4-Diphenylthiazole: A structurally related compound with similar chemical properties.
Ethyl 2-bromoacetate: Shares the ethyl ester functional group.
Thiazole derivatives: A broad class of compounds with varying substituents on the thiazole ring.
Uniqueness
Ethyl (3,4-diphenyl-1,3-thiazol-2(3H)-ylidene)acetate is unique due to its specific combination of ethyl, diphenyl, and thiazole groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
7171-43-9 |
|---|---|
分子式 |
C19H17NO2S |
分子量 |
323.4 g/mol |
IUPAC 名称 |
ethyl 2-(3,4-diphenyl-1,3-thiazol-2-ylidene)acetate |
InChI |
InChI=1S/C19H17NO2S/c1-2-22-19(21)13-18-20(16-11-7-4-8-12-16)17(14-23-18)15-9-5-3-6-10-15/h3-14H,2H2,1H3 |
InChI 键 |
MVJHTNFTFVCLID-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=C1N(C(=CS1)C2=CC=CC=C2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


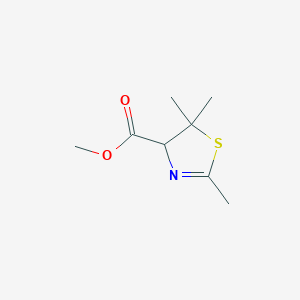
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)

![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
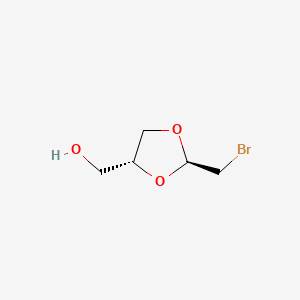
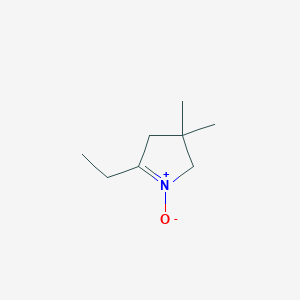



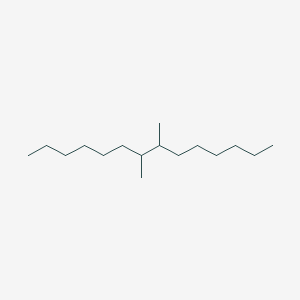
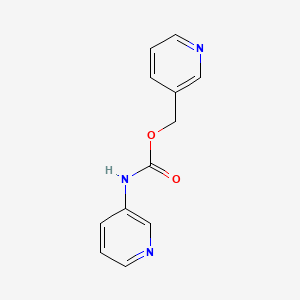

![Dimethyl [(propan-2-yl)oxy]propanedioate](/img/structure/B14736601.png)
